2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid
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Overview
Description
2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid is an organic compound characterized by the presence of a chlorophenyl group and a hydroxyhexa-dienedioic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions, and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Thiazole Derivatives: Compounds with a thiazole ring, known for their antimicrobial and anticancer properties.
Uniqueness
2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a hydroxyhexa-dienedioic acid structure sets it apart from other similar compounds.
Properties
CAS No. |
920283-77-8 |
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Molecular Formula |
C12H9ClO5 |
Molecular Weight |
268.65 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C12H9ClO5/c13-8-3-1-7(2-4-8)9(11(15)16)5-6-10(14)12(17)18/h1-6,14H,(H,15,16)(H,17,18) |
InChI Key |
MGBJTZOBLVZNKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=CC=C(C(=O)O)O)C(=O)O)Cl |
Origin of Product |
United States |
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